REACTION_CXSMILES
|
[N+]([C:4]1[CH:9]=[CH:8][N+:7]([O-:10])=[C:6]([CH3:11])[C:5]=1[CH3:12])([O-])=O.[Na+].[Cl-:14].Cl.[OH-].[Na+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)C1C=CC=CC=1.CC#N>[Cl:14][C:4]1[CH:9]=[CH:8][N+:7]([O-:10])=[C:6]([CH3:11])[C:5]=1[CH3:12] |f:1.2,4.5,6.7|
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=[N+](C=C1)[O-])C)C
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
1350 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Type
|
CUSTOM
|
Details
|
with stirring for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
DISSOLUTION
|
Details
|
wherefor the existing precipitate largely dissolved
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
ADDITION
|
Details
|
water was added to the aqueous phase until the precipitate
|
Type
|
DISSOLUTION
|
Details
|
had completely dissolved
|
Type
|
EXTRACTION
|
Details
|
it was subsequently extracted
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=[N+](C=C1)[O-])C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.6 g | |
YIELD: PERCENTYIELD | 98.5% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |